molecular formula C8H5NO2S B8815901 5-Phenyl-1,3,4-oxathiazol-2-one CAS No. 5852-49-3

5-Phenyl-1,3,4-oxathiazol-2-one

Cat. No. B8815901
CAS RN: 5852-49-3
M. Wt: 179.20 g/mol
InChI Key: NDAURKDIFHXVHE-UHFFFAOYSA-N
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Patent
US09387200B2

Procedure details

To a solution of benzamide (66.03 mmol) in toluene (132 mL) was added chlorocarbonylsulfenyl chloride (82.4 mmol). The reaction mixture was stirred at 100° C. for 4 h. After cooling to r.t. the reaction mixture was concentrated in vacuo, and the residue was crystallized from EtOAc to give the title compound (9.43 g) as a white solid: MS (m/z) 179.1 (M+1).
Quantity
66.03 mmol
Type
reactant
Reaction Step One
Quantity
82.4 mmol
Type
reactant
Reaction Step One
Quantity
132 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH2:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[C:11]([S:13]Cl)=[O:12]>C1(C)C=CC=CC=1>[C:2]1([C:1]2[O:8][C:11](=[O:12])[S:13][N:9]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
66.03 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N
Name
Quantity
82.4 mmol
Type
reactant
Smiles
ClC(=O)SCl
Name
Quantity
132 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 100° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to r.t. the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from EtOAc

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NSC(O1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.43 g
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.